Trimethoprim fumaric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

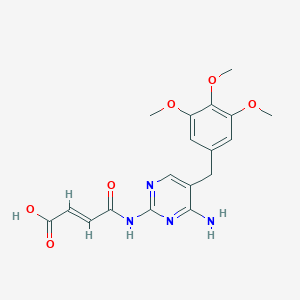

Molecular Formula |

C18H20N4O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(E)-4-[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C18H20N4O6/c1-26-12-7-10(8-13(27-2)16(12)28-3)6-11-9-20-18(22-17(11)19)21-14(23)4-5-15(24)25/h4-5,7-9H,6H2,1-3H3,(H,24,25)(H3,19,20,21,22,23)/b5-4+ |

InChI Key |

YMMKQFONTGCYDA-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Trimethoprim Fumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic antibiotic agent belonging to the diaminopyrimidine class.[1] It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[2][3][4][5][6][7] By blocking this enzyme, trimethoprim prevents the synthesis of tetrahydrofolic acid (THF), a crucial cofactor for the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial DNA replication and cell division.[2][5][7]

Classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, trimethoprim exhibits high permeability but suffers from poor aqueous solubility.[1][8] This low solubility can impede its dissolution rate and bioavailability, presenting a significant challenge in formulation development. To overcome this limitation, the formation of salts or multi-component crystals with pharmaceutically acceptable coformers is a widely adopted strategy. Fumaric acid, a dicarboxylic acid that occurs naturally in many plants and is an intermediate in the citric acid cycle, is often used as a coformer to enhance the solubility and dissolution properties of basic active pharmaceutical ingredients (APIs).[9][10]

This technical guide provides a comprehensive overview of the core physicochemical properties of trimethoprim and fumaric acid, the constituent components of trimethoprim fumaric acid. It details the standard experimental protocols used for characterization and presents a logical workflow for the analysis of the salt form.

Physicochemical Properties

The formation of a salt, such as this compound, modifies the physicochemical properties of the parent API. The following tables summarize the known quantitative data for trimethoprim and fumaric acid.

Trimethoprim Properties

| Property | Value | References |

| Molecular Formula | C₁₄H₁₈N₄O₃ | [5][11][12] |

| Molecular Weight | 290.32 g/mol | [5][11][13] |

| Appearance | White or whitish crystalline powder | [11][13] |

| Melting Point | 199 - 203 °C | [13][14] |

| pKa (conjugate acid) | 7.12 | [12] |

| Water Solubility | Approx. 400 mg/L (25 °C) | [12] |

| Solubility in Organic Solvents | Soluble in DMSO (~20 mg/mL), Dimethylformamide (~13 mg/mL); Slightly soluble in ethanol, acetone, and chloroform. | [11][13] |

| UV/Vis λmax | 287 nm | [11] |

Fumaric Acid Properties

| Property | Value | References |

| Molecular Formula | C₄H₄O₄ | [9][15] |

| Molecular Weight | 116.07 g/mol | [9][15] |

| Appearance | White solid/crystalline powder | [9] |

| Melting Point | 287 °C (decomposes) | [9][10][16] |

| pKa | pKa₁ = 3.03, pKa₂ = 4.44 | [9][10] |

| Water Solubility | 6.3 g/L (25 °C) | [9] |

| Vapor Pressure | 1.7 mmHg (165 °C) | |

| Density | 1.635 g/cm³ | [9] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim's antibacterial effect stems from its high-affinity binding to bacterial dihydrofolate reductase (DHFR), which inhibits the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2][4][5][7] This blockade disrupts the synthesis of essential building blocks for DNA, RNA, and proteins, leading to a bacteriostatic effect. When used in combination with sulfamethoxazole, which targets an earlier step in the folate pathway, the effect becomes bactericidal.[2][3][5]

Caption: Trimethoprim's inhibitory action on the bacterial folic acid pathway.

Experimental Protocols for Physicochemical Characterization

A thorough characterization of this compound is essential for quality control and formulation design.[17] The following protocols describe standard methodologies for evaluating the key physicochemical properties of a new salt form.

Physicochemical Characterization Workflow

The logical flow for characterizing a new API salt involves confirming its formation and then determining its key physical and chemical properties.

Caption: Standard experimental workflow for API salt characterization.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal behavior of the salt, providing evidence of a new single crystalline phase.

-

Methodology: A small sample (typically 2-5 mg) of this compound is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (e.g., 30-50 mL/min).[8] The heat flow to the sample is monitored as a function of temperature. A single, sharp endothermic peak different from those of the starting materials indicates the formation of a new, pure crystalline phase.[1][8]

Powder X-Ray Diffraction (PXRD)

-

Objective: To analyze the crystal structure of the material. A unique diffraction pattern serves as a fingerprint for the new crystalline salt.

-

Methodology: The sample is finely ground and packed into a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) and the diffraction pattern is recorded as the detector scans over a range of 2θ angles (e.g., 5° to 40°). The resulting diffractogram, a plot of diffraction intensity versus 2θ angle, should be unique and distinct from the patterns of trimethoprim and fumaric acid, confirming the creation of a new solid phase.[1][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To confirm the formation of a salt through proton transfer by observing shifts in the characteristic vibrational bands of functional groups.

-

Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. The pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. For salt formation between trimethoprim (a base) and fumaric acid (an acid), one would expect to see changes in the stretching frequencies of the amine (N-H) groups of trimethoprim and the carboxyl (C=O and O-H) groups of fumaric acid, indicating proton transfer.[1][17]

Solubility and Dissolution Studies

-

Objective: To quantify the improvement in aqueous solubility and dissolution rate of the salt compared to the free base.

-

Methodology (Solubility): An excess amount of this compound is added to a known volume of a specific medium (e.g., purified water, 0.1 N HCl) in a sealed container. The resulting suspension is agitated at a constant temperature (e.g., 37 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Methodology (Dissolution): The dissolution rate is assessed using a standard apparatus, such as the USP Paddle Method.[8] A known amount of the salt is added to the dissolution medium (e.g., 900 mL of 0.1 N HCl or water) maintained at 37 ± 0.5 °C with a constant paddle speed (e.g., 100 rpm).[8] Aliquots of the medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), filtered, and analyzed for drug concentration.[8] The cumulative percentage of drug dissolved is then plotted against time.

pKa Determination

-

Objective: To determine the acid dissociation constant(s) of the new salt, which is critical for predicting its solubility and absorption at different pH values.

-

Methodology: Potentiometric titration is a common method. A solution of the this compound salt is prepared in water or a co-solvent system and is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa values are then determined from the inflection points of the resulting pH titration curve.[18]

Conclusion

The formation of this compound represents a viable strategy to address the solubility limitations of trimethoprim. A systematic physicochemical characterization, employing techniques such as DSC, PXRD, and FT-IR, is crucial to confirm the successful creation of the desired salt form. Subsequent analysis of its solubility, dissolution profile, and pKa provides the essential data required for rational drug formulation and development. This guide outlines the foundational properties and experimental workflows necessary for researchers to effectively evaluate this compound and unlock its full therapeutic potential.

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 3. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimethoprim - Wikipedia [en.wikipedia.org]

- 8. oamjms.eu [oamjms.eu]

- 9. Fumaric acid - Wikipedia [en.wikipedia.org]

- 10. Fumaric Acid [drugfuture.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Trimethoprim: In-depth analysis of the mysteries of this broad-spectrum antimicrobial agent_Chemicalbook [chemicalbook.com]

- 14. Trimethoprim crystallized, = 99.0 HPLC 738-70-5 [sigmaaldrich.com]

- 15. 110-17-8 CAS MSDS (Fumaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. labinsights.nl [labinsights.nl]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Trimethoprim Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethoprim (B1683648) fumarate (B1241708), a salt form of the widely used antibacterial agent trimethoprim. This document details the synthetic route from trimethoprim to its fumarate salt, outlines extensive characterization methodologies, and presents key analytical data in a structured format for ease of reference.

Introduction to Trimethoprim and its Fumarate Salt

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid. By disrupting this pathway, trimethoprim impedes the production of essential nucleic acids and amino acids in bacteria, leading to a bacteriostatic effect. It is frequently used in combination with sulfamethoxazole (B1682508) to achieve a synergistic antibacterial action.

The formation of a fumarate salt of trimethoprim is a strategic approach to enhance the physicochemical properties of the drug, such as its aqueous solubility and dissolution rate, which can in turn improve its bioavailability. Fumaric acid, a dicarboxylic acid, is a pharmaceutically acceptable salt former.

Synthesis of Trimethoprim Fumarate

The synthesis of trimethoprim fumarate is typically achieved through a straightforward acid-base reaction between trimethoprim and fumaric acid.

Synthesis Workflow

The logical workflow for the synthesis of trimethoprim fumarate can be visualized as follows:

Experimental Protocol

A general experimental protocol for the synthesis of trimethoprim fumarate is as follows. Note that specific conditions may be optimized.

-

Dissolution: Dissolve a specific molar equivalent of trimethoprim in a suitable solvent, such as ethanol (B145695) or methanol, with gentle heating if necessary to achieve complete dissolution.

-

Addition of Fumaric Acid: In a separate vessel, dissolve a stoichiometric equivalent (typically a 1:1 molar ratio) of fumaric acid in the same solvent, again with heating if required.

-

Reaction: Slowly add the fumaric acid solution to the trimethoprim solution with continuous stirring. The reaction is typically carried out at a slightly elevated temperature to ensure homogeneity.

-

Precipitation/Crystallization: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to facilitate the precipitation or crystallization of the trimethoprim fumarate salt.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified trimethoprim fumarate salt under vacuum at a controlled temperature to remove residual solvent.

Characterization of Trimethoprim Fumarate

Thorough characterization is essential to confirm the formation of the fumarate salt and to determine its purity and physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying the amount of trimethoprim fumarate.

A validated reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of trimethoprim fumarate.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M sodium phosphate) and an organic modifier (e.g., acetonitrile) is typical. The pH of the aqueous phase may be adjusted to optimize peak shape and retention.

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally suitable.

-

Detection: UV detection at a wavelength of approximately 254 nm or 260 nm is appropriate for trimethoprim.[1][2]

-

Sample Preparation: Prepare standard and sample solutions of known concentrations in a suitable diluent, which is often the mobile phase itself.

-

Injection Volume: A typical injection volume is 20 µL.

-

Analysis: The retention time of the trimethoprim peak is used for identification, and the peak area is used for quantification against a calibration curve.

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.025 M Sodium Phosphate Buffer |

| Flow Rate | 1.2 mL/min[2] |

| Detection Wavelength | 260 nm[2] |

| Retention Time (Trimethoprim) | Varies based on exact conditions |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of trimethoprim fumarate.

-

Instrumentation: A calibrated DSC and TGA instrument.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

DSC Method: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

-

TGA Method: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C) and monitor the mass loss.

| Analysis | Parameter | Trimethoprim (for reference) | Trimethoprim Fumarate (Expected) |

| DSC | Melting Point (Tonset) | ~203 °C[3] | Expected to be different from trimethoprim and fumaric acid |

| TGA | Decomposition Onset | Thermally stable up to ~240 °C[4] | To be determined |

| Mass Loss | Occurs in steps above 240 °C[4] | Expected to show a distinct decomposition profile |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to confirm the formation of the salt by identifying changes in the vibrational frequencies of functional groups involved in the acid-base reaction.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a typical range of 4000 to 400 cm-1.

| Functional Group | Trimethoprim (cm-1) | Fumaric Acid (cm-1) | Trimethoprim Fumarate (Expected Changes) |

| N-H stretching (amines) | ~3470, 3318[5] | - | Shift in position and/or broadening upon protonation. |

| C=O stretching (carboxylic acid) | - | ~1700 | Disappearance of the carboxylic acid C=O and appearance of carboxylate (COO-) stretches (asymmetric and symmetric). |

| C=C stretching (alkene) | - | ~1630 | Expected to be present in the salt spectrum. |

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed structural information and can confirm the presence of both trimethoprim and fumarate moieties in the salt, as well as the stoichiometry.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a suitable reference standard).

-

Data Acquisition: Acquire the 1H NMR spectrum with appropriate parameters (e.g., number of scans, relaxation delay).

| Moiety | Protons | Trimethoprim (δ, ppm) | Fumaric Acid (δ, ppm) | Trimethoprim Fumarate (Expected) |

| Trimethoprim | Aromatic (pyrimidine ring) | Varies | - | Signals from the trimethoprim moiety will be present, possibly with slight shifts due to salt formation. |

| Aromatic (trimethoxybenzyl ring) | Varies | - | Signals from the trimethoprim moiety will be present. | |

| Methoxy (-OCH3) | ~3.7-3.8 | - | A singlet integrating to 9 protons will be present. | |

| Methylene (-CH2-) | ~3.5 | - | A singlet integrating to 2 protons will be present. | |

| Amino (-NH2) | Broad signals | - | May be shifted or broadened upon protonation. | |

| Fumarate | Olefinic (=CH) | - | ~6.5 | A singlet integrating to 2 protons, confirming the presence of the fumarate counter-ion. |

Logical Relationships in Characterization

The interplay between the different characterization techniques provides a comprehensive understanding of the synthesized trimethoprim fumarate.

Conclusion

The synthesis of trimethoprim fumarate presents a viable strategy to potentially enhance the physicochemical properties of trimethoprim. This guide has provided a framework for its synthesis and a detailed overview of the analytical techniques required for its comprehensive characterization. The presented protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. It is important to note that the specific analytical results for trimethoprim fumarate should be experimentally determined and validated for any new synthesis.

References

- 1. Vibrational spectroscopic and DFT study of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Trimethoprim Fumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of trimethoprim (B1683648) fumaric acid, drawing upon established data from analogous trimethoprim-dicarboxylate salts. While a definitive crystal structure for the 1:1 trimethoprim-fumaric acid salt is not publicly available, this document synthesizes crystallographic data from closely related structures to predict its key features, outlines detailed experimental protocols for its synthesis and characterization, and presents visualizations of the expected molecular interactions.

Predicted Crystallographic Data

The formation of a salt between trimethoprim and fumaric acid is highly probable, likely resulting in a crystalline solid. Based on the analysis of other trimethoprim-dicarboxylate salts, the following crystallographic parameters can be anticipated. These values are derived from published data on trimethoprim salts with structurally similar dicarboxylic acids and serve as a predictive model.

Table 1: Predicted Crystallographic Parameters for Trimethoprim Fumaric Acid

| Parameter | Predicted Value/Characteristic | Rationale |

| Crystal System | Triclinic or Monoclinic | Trimethoprim and many of its salts crystallize in these systems[1]. |

| Space Group | P-1 or P2₁/c | These are common space groups for organic salts. |

| Unit Cell Dimensions | a, b, c ≈ 8-15 Å; α, β, γ ≈ 90-115° | Based on the molecular sizes and packing of similar trimethoprim salts. |

| Molecules per Unit Cell (Z) | 2 or 4 | Typical for organic salts of this size. |

| Key Supramolecular Synthons | Aminopyrimidinium-carboxylate interactions | This is a recurring and stable hydrogen bonding motif in trimethoprim-carboxylate salts[2]. |

Molecular Interactions and Hydrogen Bonding

The crystal packing of this compound is expected to be dominated by a robust network of hydrogen bonds. In its salts with carboxylic acids, the pyrimidine (B1678525) ring of trimethoprim is typically protonated at one of the nitrogen atoms. This cationic trimethoprim then interacts with the anionic carboxylate group of the fumaric acid.

Key predicted hydrogen bonding interactions include:

-

N-H···O Bonds: Strong charge-assisted hydrogen bonds will likely form between the protonated pyrimidine ring and the amino groups of trimethoprim (donors) and the carboxylate oxygen atoms of fumaric acid (acceptors). This often results in a characteristic "fork-like" interaction[2].

-

N-H···N Bonds: The pyrimidine moieties of adjacent trimethoprim cations may form centrosymmetric pairs through N-H···N hydrogen bonds, creating an 8-membered ring motif[2].

-

Self-Association of Fumaric Acid: Depending on the stoichiometry and packing, fumaric acid molecules may form hydrogen-bonded chains or dimers.

Table 2: Predicted Hydrogen Bond Geometries

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H (Pyrimidine) | O (Carboxylate) | ~0.9 | ~1.7-1.9 | ~2.6-2.8 | ~160-175 |

| N-H (Amino) | O (Carboxylate) | ~0.9 | ~1.8-2.1 | ~2.7-3.0 | ~150-170 |

| N-H (Amino) | N (Pyrimidine) | ~0.9 | ~2.0-2.2 | ~2.9-3.1 | ~160-175 |

| O-H (Carboxylic Acid) | O (Carboxylate) | ~1.0 | ~1.6-1.8 | ~2.6-2.8 | ~170-180 |

Experimental Protocols

The synthesis and characterization of this compound crystals would likely follow established procedures for multicomponent crystal formation.

3.1. Synthesis via Solvent Evaporation

This is a common method for producing high-quality single crystals suitable for X-ray diffraction.

-

Molar Equivalence: Dissolve equimolar amounts of trimethoprim and fumaric acid in a suitable solvent or solvent mixture. A combination of solvents may be necessary due to differing solubilities; for instance, trimethoprim in methanol (B129727) and fumaric acid in ethanol[3].

-

Mixing: Combine the two solutions and stir for a period to ensure homogeneity.

-

Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered container. The slow evaporation promotes the growth of larger, well-defined crystals.

-

Isolation: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried.

3.2. Characterization Techniques

A suite of analytical techniques is essential to confirm the formation of the new crystalline phase and to determine its structure.

-

Powder X-ray Diffraction (PXRD): Used to confirm the formation of a new crystalline phase by comparing the diffraction pattern of the product to those of the starting materials[3]. A unique pattern indicates a new crystal structure.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal, including unit cell parameters, space group, and bond lengths/angles.

-

Differential Scanning Calorimetry (DSC): Thermal analysis to determine the melting point of the new crystalline phase. A sharp, single endothermic peak different from the melting points of the starting materials indicates the formation of a new, pure phase[3].

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups and infer the nature of the intermolecular interactions. Shifts in the vibrational frequencies of the N-H and C=O groups can confirm proton transfer and hydrogen bonding.

-

Scanning Electron Microscopy (SEM): Provides information on the morphology (shape and size) of the crystals[3].

Visualizations

4.1. Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound crystals.

4.2. Predicted Hydrogen Bonding Scheme

Caption: Predicted primary hydrogen bonding interactions in this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trimethoprim as a Fumarate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (B1683648), a synthetic pyrimidine (B1678525) derivative, is a potent antibacterial agent widely utilized in the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the mechanism of action of trimethoprim, with a focus on its activity as a fumarate (B1241708) salt. The fumarate salt form of trimethoprim is employed to enhance its pharmaceutical properties, such as solubility and stability, without altering the intrinsic antibacterial mechanism of the active trimethoprim molecule. The core of trimethoprim's action lies in its selective and potent inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway. This inhibition disrupts the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect. When used in combination with sulfamethoxazole (B1682508), a synergistic and bactericidal effect is achieved. This guide will delve into the molecular interactions, quantitative parameters of inhibition, relevant experimental protocols, and the landscape of resistance mechanisms.

Introduction

Trimethoprim is a crucial antimicrobial agent that has been in clinical use for decades, often in combination with sulfamethoxazole to form co-trimoxazole.[1][2] Its efficacy stems from its ability to selectively target a metabolic pathway in bacteria that is essential for their proliferation and survival.[1][3] The fumarate salt of trimethoprim is a common formulation that ensures optimal delivery of the active compound. This document aims to provide a detailed technical examination of trimethoprim's mechanism of action for an audience engaged in research and drug development.

The Folic Acid Synthesis Pathway: The Target of Trimethoprim

Bacteria, unlike mammals, are incapable of utilizing exogenous folate and therefore must synthesize it de novo.[1] This metabolic pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. The final step in this pathway is the reduction of dihydrofolate (DHF) to THF, a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[1][4] The critical nature of this pathway to bacterial survival makes it an ideal target for antimicrobial agents.

Caption: Bacterial Folic Acid Synthesis Pathway and Sites of Inhibition.

Molecular Mechanism of Trimethoprim Action

Trimethoprim functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[4][5] Its chemical structure, particularly the diaminopyrimidine ring, mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the enzyme.[4] This binding is reversible.[5]

The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is the cornerstone of its therapeutic efficacy and safety profile.[1][4] Trimethoprim binds to bacterial DHFR with an affinity that is several thousand times greater than its affinity for human DHFR.[4][6] This significant difference in binding affinity allows for the effective inhibition of the bacterial enzyme at concentrations that have a minimal impact on the host's folate metabolism.

The inhibition of DHFR leads to a depletion of the intracellular pool of tetrahydrofolate.[7] Without an adequate supply of THF, bacteria are unable to synthesize the necessary precursors for DNA replication, RNA transcription, and protein synthesis, leading to the cessation of growth and cell division.[1][4] While trimethoprim alone is generally considered bacteriostatic, its combination with sulfamethoxazole, which inhibits an earlier step in the same pathway, results in a synergistic and bactericidal action.[1][5]

Caption: Molecular Mechanism of Trimethoprim Action.

Quantitative Data on Trimethoprim Activity

The inhibitory potency of trimethoprim is quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Escherichia coli DHFR | 20.4 nM | [4] |

| Human DHFR | 55.26 µM | [8] | |

| Pneumocystis carinii DHFR | 13,000 nM | [9] | |

| Ki | Escherichia coli DHFR | 0.165 nM | [4] |

| DfrG (Trimethoprim-Resistant) | 31,000 nM | [10] | |

| DfrK (Trimethoprim-Resistant) | 4,260 nM | [10] | |

| DfrA (Trimethoprim-Resistant) | 820 nM | [10] | |

| MIC | Enterobacteriaceae (Susceptible) | ≤8 µg/mL | [11] |

| Enterobacteriaceae (Resistant) | ≥16 µg/mL | [11] | |

| Coagulase-negative Staphylococci (Susceptible) | ≤8 µg/mL | [11] | |

| Coagulase-negative Staphylococci (Resistant) | ≥16 µg/mL | [11] |

| Pharmacokinetic Parameter | Value | Reference |

| Half-Life | 8-10 hours | [4] |

| Steady-State Concentration | Achieved after ~3 days | [5] |

| Mean Maximum Serum Concentration (20 mg/kg/day) | 13.6 +/- 2.0 µg/mL | [12] |

| Mean Half-Life (20 mg/kg/day) | 13.6 +/- 3.5 hours | [12] |

Mechanisms of Resistance

The emergence of trimethoprim resistance is a significant clinical concern and can arise through several mechanisms:

-

Alteration of the Target Enzyme: The most clinically important mechanism is the acquisition of plasmids encoding for trimethoprim-resistant DHFR enzymes.[13][14] These altered enzymes have a significantly lower affinity for trimethoprim while retaining their ability to reduce dihydrofolate.[13][15]

-

Overproduction of DHFR: Some bacteria can develop resistance by overproducing the native DHFR enzyme, thereby requiring higher concentrations of trimethoprim to achieve effective inhibition.[13][14]

-

Reduced Cellular Permeability: Alterations in the bacterial cell wall can limit the uptake of trimethoprim, preventing it from reaching its intracellular target.[13][14]

-

Efflux Pumps: Some resistant bacteria possess efflux pumps that actively transport trimethoprim out of the cell, reducing its intracellular concentration.[11]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The inhibitory effect of trimethoprim is quantified by measuring the reduction in the rate of NADPH oxidation.[16][17]

Materials and Reagents:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[16]

-

NADPH solution

-

Dihydrofolate (DHF) substrate solution

-

Trimethoprim stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Assay Plate Setup:

-

Blank: Assay buffer, DHF, and NADPH (no enzyme).

-

Negative Control: Assay buffer, DMSO (vehicle), DHFR enzyme, DHF, and NADPH.

-

Test Wells: Assay buffer, serial dilutions of trimethoprim, DHFR enzyme, DHF, and NADPH.

-

-

Pre-incubation: Add assay buffer, inhibitor (or DMSO), and DHFR enzyme to the appropriate wells. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[16]

-

Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.

-

Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).[16]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each trimethoprim concentration relative to the negative control.

-

Plot the percent inhibition against the logarithm of the trimethoprim concentration and fit the data to a suitable model to determine the IC50 value.[16]

-

Caption: Experimental Workflow for DHFR Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.[18]

Materials and Reagents:

-

Bacterial isolate in pure culture

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Trimethoprim stock solution

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Trimethoprim Dilutions: Prepare a serial two-fold dilution of trimethoprim in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of trimethoprim at which there is no visible growth (turbidity) in the well. For bacteriostatic drugs like trimethoprim, the MIC is often read at 80% inhibition of growth.[19][20]

Conclusion

Trimethoprim, often formulated as a fumarate salt for enhanced pharmaceutical properties, remains a cornerstone of antibacterial therapy. Its precise and potent inhibition of bacterial dihydrofolate reductase provides a clear example of targeted drug action. A thorough understanding of its mechanism, the quantitative aspects of its inhibitory activity, and the evolving landscape of resistance is essential for the continued effective use of this important therapeutic agent and for the development of novel antifolate drugs that can overcome existing resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of trimethoprim and its analogs.

References

- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 2. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 3. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Trimethoprim - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]

- 12. Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. benchchem.com [benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. himedialabs.com [himedialabs.com]

- 20. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Trimethoprim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) is a synthetic pyrimidine (B1678525) antifolate agent that exhibits a broad spectrum of antibacterial activity.[1] It functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway.[1][2][3] This inhibition disrupts the synthesis of tetrahydrofolic acid, a crucial precursor for the production of nucleic acids and proteins, ultimately leading to the cessation of bacterial growth and cell death.[2][3][4] While often used in combination with sulfamethoxazole (B1682508) to create a synergistic effect by blocking two sequential steps in the folate synthesis pathway, trimethoprim is also utilized as a monotherapy for specific infections.[2][3][5] This guide provides an in-depth overview of the in vitro antibacterial spectrum of Trimethoprim, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. Although the user specified "Trimethoprim fumaric acid," the antibacterial activity resides in the trimethoprim molecule; the fumaric acid salt is a formulation choice. Therefore, this guide will focus on the activity of trimethoprim itself.

Mechanism of Action

Trimethoprim's antimicrobial effect stems from its high affinity for bacterial dihydrofolate reductase, which is significantly greater than its affinity for the mammalian counterpart of the enzyme.[3][4] This selective inhibition is key to its therapeutic efficacy. By binding to DHFR, trimethoprim blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2][4] THF is a vital cofactor in the synthesis of thymidine, purines, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[3][6] The depletion of THF pools hinders bacterial DNA replication and protein synthesis, resulting in a bacteriostatic effect.[2]

Bacterial Folate Synthesis Pathway and Trimethoprim Inhibition

Caption: Mechanism of Trimethoprim's action on the bacterial folate synthesis pathway.

In Vitro Antibacterial Spectrum

The in vitro activity of trimethoprim has been demonstrated against a wide range of common pathogens.[7] Its spectrum includes many Gram-positive and Gram-negative bacteria.[8][9]

Gram-Negative Bacteria: Trimethoprim is notably active against many members of the Enterobacteriaceae family, such as Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, and Enterobacter species.[4][7] However, its efficacy can be limited in non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa.[7]

Gram-Positive Bacteria: The drug shows inhibitory activity against coagulase-negative Staphylococcus species, including S. saprophyticus, as well as Streptococcus pneumoniae.[4][8]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of trimethoprim against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Trimethoprim against Common Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤2 | >32 |

| Klebsiella pneumoniae | ≤2 | >32 |

| Proteus mirabilis | ≤2 | 8 |

| Enterobacter cloacae | ≤2 | >32 |

| Staphylococcus aureus | ≤2 | >4 |

| Staphylococcus saprophyticus | ≤2 | 4 |

| Streptococcus pneumoniae | 2 | 8 |

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general representation from various studies.

Table 2: MIC Range of Trimethoprim/Sulfamethoxazole against KPC-producing Gram-Negative Pathogens

| Pathogen | MIC Range (mg/L) |

| KPC-producing Gram-negative pathogens | ≤ 0.25 to > 32 |

This data is for the combination of trimethoprim and sulfamethoxazole, as it is often used for resistant strains.[10][11]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of trimethoprim is primarily achieved through antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these methods.[12][13][14] The most common method is broth microdilution.

Broth Microdilution Method for MIC Determination (Based on CLSI M07 Guidelines)

This method involves preparing a series of two-fold dilutions of trimethoprim in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Key Steps in the Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of trimethoprim is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (MH broth) to achieve the desired concentration range in the microtiter plate wells.[15]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours for most rapidly growing bacteria.

-

Reading of Results: After incubation, the plates are examined visually for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of trimethoprim that completely inhibits visible growth. A control well with no antibiotic should show clear growth.

Bacterial Resistance to Trimethoprim

Resistance to trimethoprim can emerge through several mechanisms.[8] The most common is the acquisition of a plasmid-encoded dihydrofolate reductase that is less susceptible to inhibition by trimethoprim.[6][8] Other mechanisms include chromosomal mutations that alter the binding site of the native DHFR, overproduction of the DHFR enzyme, or changes in cell permeability that reduce the uptake of the drug.[2]

Logical Relationships in Trimethoprim Resistance Mechanisms

References

- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 4. Trimethoprim - Wikipedia [en.wikipedia.org]

- 5. Trimethoprim and Sulfamethoxazole - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 6. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of trimethoprim in association with sulfimidazole against aerobic gram-negative and gram-positive microorganisms and Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antimicrobial activity and clinical use of trimethoprim-sulfamethoxazole for infections due to KPC-producing Gram-negative pathogens: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 14. EUCAST: EUCAST - Home [eucast.org]

- 15. EUCAST: Media Preparation [eucast.org]

Fumaric Acid as a Co-crystal Former for Trimethoprim: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic broad-spectrum antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. Classified as a Biopharmaceutical Classification System (BCS) Class II drug, trimethoprim exhibits high permeability but suffers from poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[1][2] Co-crystallization has emerged as a promising strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) like trimethoprim without altering their intrinsic pharmacological activity.[3]

Co-crystals are multi-component crystalline solids composed of an API and a co-former, which are held together by non-covalent interactions, primarily hydrogen bonds.[4] The selection of an appropriate co-former is critical to achieving the desired improvements in properties such as solubility, dissolution rate, stability, and tabletability.[3]

Rationale for Fumaric Acid as a Co-former

The primary motivation for exploring fumaric acid as a co-former for trimethoprim lies in its potential to enhance the solubility and dissolution rate of the drug. The diaminopyrimidine ring of trimethoprim offers multiple hydrogen bond donor and acceptor sites that can interact with the carboxylic acid groups of fumaric acid.[7] This interaction can disrupt the crystal lattice of pure trimethoprim, leading to a new crystalline form with different, and potentially improved, physicochemical properties.

Studies on trimethoprim co-crystals with other carboxylic acids, such as citric acid and malic acid, have demonstrated significant improvements in solubility and dissolution. For instance, a multicomponent crystal of trimethoprim with citric acid showed a seven-fold increase in solubility compared to the pure drug.[8][9] Similarly, a co-crystal with malic acid exhibited a 2.5-fold increase in solubility.[10][11] Based on these findings, it is hypothesized that a trimethoprim-fumaric acid co-crystal would exhibit similar or even superior enhancements due to the strong hydrogen bonding capabilities of fumaric acid.

Quantitative Data on Trimethoprim and its Co-crystals

While specific quantitative data for a binary trimethoprim-fumaric acid co-crystal is not available in the reviewed literature, the following tables summarize the properties of pure trimethoprim and its co-crystals with other organic acids to provide a comparative benchmark for the expected performance of a trimethoprim-fumaric acid co-crystal.

Table 1: Physicochemical Properties of Trimethoprim and its Co-crystals

| Compound | Co-former | Melting Point (°C) | Solubility Enhancement (fold increase) | Reference |

| Trimethoprim | - | ~200 | - | [12] |

| TMP-Citric Acid | Citric Acid | 171.40 | 7 | [9] |

| TMP-Malic Acid | Malic Acid | 212.5 | 2.5 | [10][13] |

Table 2: Dissolution Data for Trimethoprim and its Co-crystals

| Compound | Medium | Time (min) | Dissolution (%) | Reference |

| Trimethoprim | 0.1 N HCl | 60 | 56.36 | [8][9] |

| TMP-Citric Acid | 0.1 N HCl | 60 | 95.57 | [8][9] |

| Trimethoprim | CO2-free distilled water | 60 | 43.03 | [8][9] |

| TMP-Citric Acid | CO2-free distilled water | 60 | 88.26 | [8][9] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of trimethoprim co-crystals.

Co-crystal Synthesis

4.1.1 Solvent Evaporation Method

This is a common and straightforward method for screening and preparing co-crystals.[5][14]

-

Materials: Trimethoprim, Fumaric Acid, Methanol (B129727) (or other suitable solvent).

-

Procedure:

-

Dissolve equimolar amounts of trimethoprim and fumaric acid in a minimal amount of methanol in a glass beaker with stirring until a clear solution is obtained.[10][11]

-

Cover the beaker with perforated aluminum foil to allow for slow evaporation of the solvent at ambient temperature.

-

Continue the evaporation process until crystals are formed. This may take several hours to a few days.[15]

-

Once formed, collect the crystals by filtration and dry them in a desiccator before characterization.

-

4.1.2 Slurry Crystallization Method

This method is particularly useful for producing the most thermodynamically stable crystalline form.[15][16]

-

Materials: Trimethoprim, Fumaric Acid, Acetonitrile (B52724) (or other suitable solvent).

-

Procedure:

-

Prepare a physical mixture of trimethoprim and fumaric acid in a 1:1 molar ratio.

-

Add a small amount of acetonitrile to the physical mixture in a vial to create a slurry.

-

Stir the slurry at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow for the conversion to the co-crystal phase.[15]

-

After the equilibration period, filter the solid phase and wash it with a small amount of the solvent.

-

Dry the resulting solid in a desiccator before characterization.

-

Co-crystal Characterization

4.2.1 Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying new crystalline phases.[17] The formation of a co-crystal is confirmed by a unique diffraction pattern that is different from the patterns of the individual components and their physical mixture.[9]

-

Sample Preparation: Gently grind the crystalline powder to a fine consistency. Pack approximately 200 mg of the sample into a standard sample holder, ensuring the surface is flat and level with the holder's surface.[18]

-

Instrumentation: A powder X-ray diffractometer with CuKα radiation is typically used.

-

Data Collection:

-

Scan the sample over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 2°/min.

-

The tube voltage and current are typically set to 40 kV and 40 mA, respectively.[9]

-

-

Data Analysis: Compare the PXRD pattern of the synthesized product with those of the starting materials (trimethoprim and fumaric acid) and their physical mixture. The appearance of new, distinct peaks indicates the formation of a new crystalline phase.

4.2.2 Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the co-crystal, such as its melting point and enthalpy of fusion. A single, sharp endothermic peak that is different from the melting points of the individual components suggests the formation of a pure co-crystal.[19][20]

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrumentation: A differential scanning calorimeter.

-

Data Collection:

-

Heat the sample from room temperature to a temperature above the expected melting point (e.g., 30°C to 250°C) at a constant heating rate of 10°C/min.[21]

-

Maintain a continuous nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any thermal events. A single endotherm at a temperature distinct from those of the starting materials is indicative of co-crystal formation.

4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to investigate the intermolecular interactions (i.e., hydrogen bonding) between trimethoprim and fumaric acid in the co-crystal.[22] Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding provide evidence of co-crystal formation.[23]

-

Sample Preparation: The sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Record the spectra in the range of 4000-650 cm⁻¹.

-

Use a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.[22]

-

-

Data Analysis: Compare the FTIR spectrum of the product with the spectra of trimethoprim and fumaric acid. Look for shifts in the characteristic peaks of the amino (-NH₂) and carbonyl (C=O) groups, which are indicative of new hydrogen bond formation.

4.2.4 Solubility and Dissolution Studies

These studies are crucial for evaluating the primary objective of co-crystallization: enhancing the solubility and dissolution rate of trimethoprim.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the trimethoprim-fumaric acid co-crystal to a known volume of a relevant aqueous medium (e.g., distilled water, phosphate (B84403) buffer pH 6.8) in a sealed vial.

-

Shake the vials in a thermostatically controlled water bath at a specific temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[24]

-

After equilibration, filter the suspension through a 0.45 µm membrane filter.

-

Dilute the filtrate appropriately and analyze the concentration of trimethoprim using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

In Vitro Dissolution Testing:

-

Perform dissolution testing using a USP Type II (paddle) apparatus.

-

Use a relevant dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.

-

Set the paddle speed to 50 or 75 rpm.

-

Add a quantity of the co-crystal equivalent to a specific dose of trimethoprim to the dissolution vessel.

-

Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.

-

Filter the samples and analyze the concentration of trimethoprim as described for the solubility study.

-

Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of trimethoprim-fumaric acid co-crystals.

Caption: Workflow for the synthesis of Trimethoprim-Fumaric Acid co-crystals.

Caption: Workflow for the characterization of Trimethoprim-Fumaric Acid co-crystals.

Conclusion

The formation of co-crystals presents a viable and effective strategy for enhancing the physicochemical properties of trimethoprim. Fumaric acid, with its GRAS status and robust hydrogen bonding capabilities, is a highly promising co-former. Although detailed experimental data on a binary trimethoprim-fumaric acid co-crystal is currently limited, the successful synthesis of a ternary co-crystal containing these components strongly supports the potential for their direct interaction. By drawing parallels with other trimethoprim-dicarboxylic acid co-crystals, it is anticipated that a trimethoprim-fumaric acid co-crystal would exhibit significantly improved solubility and dissolution rates. The experimental protocols and characterization workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and develop novel co-crystal forms of trimethoprim, ultimately leading to improved therapeutic outcomes. Further research into the synthesis and comprehensive characterization of binary trimethoprim-fumaric acid co-crystals is warranted to fully elucidate their potential benefits.

References

- 1. Novel salts and cocrystals of the antifolate drug trimethoprim and their role in the enhancement of solubility and dissolution - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. oamjms.eu [oamjms.eu]

- 3. sphinxsai.com [sphinxsai.com]

- 4. academic.oup.com [academic.oup.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Synthon Preferences in Molecular Ionic Cocrystals of Trimethoprim—An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijspr.com [ijspr.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 12. Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IAI CONFERENCE: Enhancing solubility and antibacterial activity using multi-component crystals of trimethoprim and malic acid | Pharmacy Education [pharmacyeducation.fip.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. mcgill.ca [mcgill.ca]

- 19. researchgate.net [researchgate.net]

- 20. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 21. rsc.org [rsc.org]

- 22. jppres.com [jppres.com]

- 23. DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cocrystal transition points: Role of cocrystal solubility, drug solubility, and solubilizing agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Trimethoprim-Fumaric Acid Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential interaction between the antibacterial agent trimethoprim (B1683648) and the organic acid, fumaric acid. Given the limited direct research on this specific pairing, this document synthesizes information on the individual components, the principles of multicomponent crystal formation, and established experimental protocols from analogous studies involving trimethoprim and other organic acids. The aim is to equip researchers with the foundational knowledge and a methodological framework to explore the synthesis, characterization, and potential benefits of a trimethoprim-fumaric acid solid form.

Introduction to Trimethoprim and Fumaric Acid

Trimethoprim is a synthetic broad-spectrum antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3][4] By blocking this enzyme, it disrupts the synthesis of tetrahydrofolic acid, an essential precursor for the production of bacterial DNA and proteins.[1][2][3][4] However, its clinical efficacy can be hampered by its poor aqueous solubility.[4][5][6] Classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, trimethoprim exhibits high permeability but low solubility, which can limit its oral bioavailability.[5][7]

Fumaric acid is a naturally occurring dicarboxylic acid that is widely used as a food additive and a pharmaceutical excipient. Its potential to form salts or co-crystals with active pharmaceutical ingredients (APIs) makes it a candidate for enhancing the physicochemical properties of drugs like trimethoprim.

The Potential for Multicomponent Crystal Formation

The formation of multicomponent crystals, such as salts or co-crystals, is a well-established strategy to improve the solubility, dissolution rate, and bioavailability of poorly soluble drugs.[6][8] This approach involves the non-covalent interaction between an API and a coformer, such as fumaric acid.[6][8] The pKa difference between the API and the coformer can often predict whether a salt or a co-crystal will form. Trimethoprim is a weak base with a pKa of approximately 7.12-7.4.[9][10][11] Fumaric acid is a dicarboxylic acid with two pKa values. The significant difference in pKa values suggests a high probability of salt formation through proton transfer from fumaric acid to trimethoprim.

Studies on trimethoprim with other organic acids, such as citric acid and malic acid, have demonstrated the successful formation of new crystalline phases with significantly enhanced solubility and dissolution rates.[6][8][12][13] For instance, the multicomponent crystal of trimethoprim-citric acid showed a seven-fold increase in solubility compared to the pure drug.[8][13] Similarly, the trimethoprim-malic acid multicomponent crystal exhibited a 2.5-fold increase in solubility.[6][12] These findings strongly support the hypothesis that a trimethoprim-fumaric acid solid form could offer similar advantages.

Quantitative Data Summary

Table 1: Physicochemical Properties of Trimethoprim

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈N₄O₃ | [4][9][10][11][14] |

| Molecular Weight | 290.32 g/mol | [4][9][10][14] |

| Melting Point | 199-203 °C | [4][9][14] |

| pKa | ~7.12 - 7.4 | [9][10][11] |

| BCS Class | II | [5][7] |

| Aqueous Solubility | Very slightly soluble; <0.1 g/100 mL at 24 °C | [4][5][9][10][14] |

| Solubility in Ethanol | Slightly soluble | [4][10][15] |

| Solubility in DMSO | Soluble (~20 mg/mL) | [16] |

Table 2: Reported Solubility and Dissolution Enhancement of Trimethoprim with Organic Acids

| Coformer | Method of Preparation | Solubility Enhancement | Dissolution Enhancement | Reference(s) |

| Citric Acid | Solvent Evaporation | 7-fold increase | 95.57% dissolved in 60 min (vs. 56.36% for TMP) in 0.1 N HCl | [8][13] |

| Malic Acid | Solvent Co-evaporation | 2.5-fold increase | Increased antibacterial activity observed | [6][12] |

| Mandelic Acid | Spray Drying | 3.98-fold increase in MCC form | - | [5] |

| Gallic Acid | Co-crystallization | Dramatically increased | Dramatically increased | [7] |

| Syringic Acid | Co-crystallization | Dramatically increased | Dramatically increased | [7] |

| Orotic Acid | Co-crystallization | Dramatically increased | Dramatically increased | [7] |

Proposed Experimental Protocols

The following methodologies are proposed for the synthesis and characterization of a potential trimethoprim-fumaric acid multicomponent crystal, based on established protocols for similar systems.[6][8][12]

Synthesis of Trimethoprim-Fumaric Acid Multicomponent Crystals

Method: Solvent Evaporation

-

Molar Ratio Preparation: Prepare equimolar solutions of trimethoprim and fumaric acid in a suitable solvent, such as methanol (B129727) or ethanol.

-

Mixing: Mix the two solutions and stir at room temperature for a specified period (e.g., 24 hours) to ensure complete interaction.

-

Evaporation: Allow the solvent to evaporate slowly at room temperature in a controlled environment (e.g., a fume hood with gentle airflow).

-

Crystal Collection: Collect the resulting solid material for characterization.

Method: Slurry Co-crystallization

-

Suspension Preparation: Prepare a saturated solution of fumaric acid in a suitable solvent. Add solid trimethoprim to this solution to create a slurry.

-

Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 3-7 days) to allow for the conversion to the co-crystal form.

-

Isolation: Filter the solid from the slurry and wash with a small amount of the solvent.

-

Drying: Dry the collected solid under vacuum.

Characterization Techniques

-

Powder X-Ray Diffraction (PXRD): To identify the crystalline phase of the new material. The formation of a new crystalline phase is confirmed by a unique diffraction pattern different from the starting materials.[6][8]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the new solid. A single, sharp endothermic peak different from the individual components indicates the formation of a new, pure crystalline phase.[6][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To investigate the intermolecular interactions between trimethoprim and fumaric acid. Shifts in the characteristic peaks of functional groups (e.g., N-H, C=O, O-H) can confirm the formation of hydrogen bonds or proton transfer.[6][8]

-

Scanning Electron Microscopy (SEM): To observe the crystal habit and morphology of the new solid phase. A distinct morphology compared to the starting materials can provide further evidence of a new crystalline form.[6][8]

-

Solubility Studies: To quantify the improvement in solubility. An excess amount of the solid is added to a specific volume of a relevant aqueous medium (e.g., water, pH 1.2 buffer, pH 6.8 buffer). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a suitable method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of dissolved trimethoprim.[6][8]

-

Intrinsic Dissolution Rate (IDR) Studies: To evaluate the dissolution rate of the new solid form. A constant surface area of the compacted solid is exposed to a dissolution medium, and the concentration of the dissolved drug is measured over time.[7][17]

Mandatory Visualizations

Signaling Pathway of Trimethoprim

Caption: Mechanism of action of Trimethoprim via inhibition of bacterial dihydrofolate reductase.

Experimental Workflow for Characterization

Caption: Proposed workflow for the synthesis and characterization of Trimethoprim-Fumaric Acid.

Conclusion

The interaction between trimethoprim and fumaric acid presents a promising avenue for enhancing the physicochemical properties of this important antibiotic. Based on extensive research into trimethoprim's interactions with other organic acids, it is highly probable that a multicomponent crystalline form—likely a salt—can be synthesized. Such a novel solid form is anticipated to exhibit improved aqueous solubility and a faster dissolution rate, which could translate to enhanced bioavailability and therapeutic efficacy. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to systematically investigate and develop a trimethoprim-fumaric acid solid form, potentially leading to an improved drug product for clinical use.

References

- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 2. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trimethoprim: In-depth analysis of the mysteries of this broad-spectrum antimicrobial agent_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. Enhancing the dissolution and bacteriostatic activity of trimethoprim through salt formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. oamjms.eu [oamjms.eu]

- 9. Trimethoprim | 738-70-5 [chemicalbook.com]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. IAI CONFERENCE: Enhancing solubility and antibacterial activity using multi-component crystals of trimethoprim and malic acid | Pharmacy Education [pharmacyeducation.fip.org]

- 13. Multicomponent Crystal of Trimethoprim and Citric Acid: Solid State Characterization and Dissolution Rate Studies | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. scispace.com [scispace.com]

Unveiling Novel Physicochemical and Biological Properties of Trimethoprim through Multicomponent Crystal Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Trimethoprim (B1683648) (TMP), a synthetic broad-spectrum antibacterial agent, has been a cornerstone in the treatment of various bacterial infections for decades. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway of bacteria, thereby halting bacterial DNA synthesis.[1][2][3] However, the clinical efficacy of Trimethoprim can be limited by its poor aqueous solubility, which classifies it as a Biopharmaceutical Classification System (BCS) Class II drug (low solubility, high permeability).[4][5] This inherent low solubility can lead to variable dissolution rates and potentially suboptimal bioavailability.[4][5]

Recent advancements in crystal engineering have opened new avenues to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) like Trimethoprim. The formation of multicomponent crystals, such as salts and co-crystals with pharmaceutically acceptable co-formers, has emerged as a promising strategy to improve solubility, dissolution rate, and even antibacterial activity.[5][6][7] This technical guide explores the novel properties of Trimethoprim when complexed with organic acids, with a conceptual focus on the potential of fumaric acid as a co-former. While specific data on Trimethoprim fumaric acid is not extensively available in the public domain, this paper will draw upon established principles and documented findings from studies with other organic acids like citric and malic acid to illustrate the transformative potential of this approach.

Enhanced Physicochemical Properties: Solubility and Dissolution Rate

A primary driver for developing multicomponent crystals of Trimethoprim is to overcome its solubility limitations. Studies have consistently demonstrated that forming salts or co-crystals of TMP with various organic acids can significantly enhance its aqueous solubility and dissolution rate.

Quantitative Data Summary:

The following table summarizes the reported improvements in solubility and dissolution for Trimethoprim when combined with different organic acid co-formers.

| Co-former | Formulation | Solubility Enhancement (fold increase) | Dissolution Rate Enhancement (% dissolved in 60 min) | Medium | Reference |

| Citric Acid | Multicomponent Crystal | 7 | 95.57% (vs. 56.36% for TMP) | 0.1 N HCl | [4][8] |

| 88.26% (vs. 43.03% for TMP) | CO2-free distilled water | [4][8] | |||

| Malic Acid | Multicomponent Crystal | 2.5 | Increased antibacterial activity observed | Aqueous medium | [5] |

| Gallic Acid | Salt (TMP–GA–2M) | Dramatically Increased | Dramatically Increased | pH 1.2 and 6.8 buffers | [7] |

| Syringic Acid | Salt (TMP–SYA–0.16H) | Dramatically Increased | Dramatically Increased | pH 1.2 and 6.8 buffers | [7] |

| Orotic Acid | Salt (TMP–OA) | Dramatically Increased | Dramatically Increased | pH 1.2 and 6.8 buffers | [7] |

M: Methanol, H: H2O

These findings strongly suggest that a this compound salt or co-crystal could exhibit similarly enhanced solubility and dissolution profiles. The formation of a new crystalline lattice with the co-former can disrupt the strong intermolecular forces present in the pure Trimethoprim crystal, leading to a weaker lattice energy and, consequently, improved interaction with solvent molecules.[4]

Novel Antimicrobial and Biological Activities

Beyond improving physicochemical properties, the formation of multicomponent crystals can also modulate the biological activity of Trimethoprim.

Enhanced Antibacterial Activity:

The increased solubility and dissolution rate of Trimethoprim multicomponent crystals can lead to a higher concentration of the drug at the site of action, potentially resulting in enhanced antibacterial efficacy. For instance, the Trimethoprim-malic acid multicomponent crystal demonstrated increased antibacterial activity against Escherichia coli compared to Trimethoprim alone.[5] Similarly, salts of Trimethoprim with gallic acid, syringic acid, and orotic acid showed an increase in the bacteriostasis rate of over 40% against E. coli, along with a decrease in the minimum inhibitory concentrations (MICs).[7] This suggests a potential synergistic effect between Trimethoprim and the co-former.

Conceptual Workflow for Assessing Novel Properties:

Caption: Workflow for the development and evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful preparation and characterization of Trimethoprim multicomponent crystals.

1. Preparation of Multicomponent Crystals (Solvent Evaporation Method):

-

Objective: To prepare multicomponent crystals of Trimethoprim and an organic acid co-former.

-

Materials: Trimethoprim, organic acid (e.g., citric acid, malic acid), suitable solvent (e.g., methanol, ethanol).

-

Procedure:

-

Dissolve equimolar amounts of Trimethoprim and the organic acid co-former in a minimal amount of the chosen solvent with gentle heating and stirring.

-

Allow the solution to evaporate slowly at room temperature in a controlled environment (e.g., desiccator).

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

2. Powder X-ray Diffraction (PXRD) Analysis:

-

Objective: To confirm the formation of a new crystalline phase.

-

Instrumentation: Powder X-ray diffractometer.

-

Procedure:

-

Gently grind a small sample of the prepared crystals to a fine powder.

-

Mount the powder on a sample holder.

-

Scan the sample over a defined 2-theta range (e.g., 5-40°) using Cu Kα radiation.

-

Compare the resulting diffractogram with those of the starting materials (Trimethoprim and the organic acid). The appearance of new diffraction peaks indicates the formation of a new crystalline phase.[4][8][9]

-

3. Differential Scanning Calorimetry (DSC):

-

Objective: To determine the thermal properties, such as the melting point, of the new crystalline phase.

-

Instrumentation: Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-